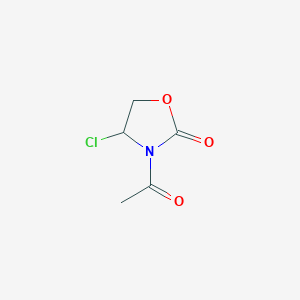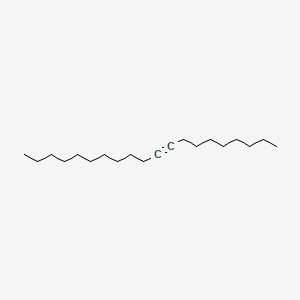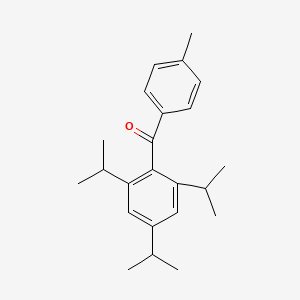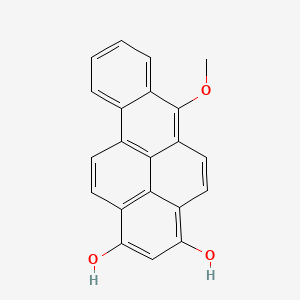
6-Methoxybenzo(a)pyrene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxybenzo(a)pyrene-1,3-diol is a complex organic compound with the molecular formula C21H14O3 It is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxybenzo(a)pyrene-1,3-diol typically involves multi-step organic reactions. One common approach is the electrophilic aromatic substitution of benzo(a)pyrene, followed by hydroxylation and methoxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired substitution patterns .
Industrial Production Methods
Industrial production methods for this compound are less documented due to the compound’s specialized applications and potential hazards. large-scale synthesis would likely involve optimized versions of the laboratory methods, with enhanced safety protocols and more efficient catalysts to increase yield and reduce by-products .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxybenzo(a)pyrene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrenes, quinones, and reduced derivatives, each with distinct chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
6-Methoxybenzo(a)pyrene-1,3-diol has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives in various chemical reactions.
Biology: Investigated for its interactions with biological macromolecules, such as DNA and proteins, to understand its potential mutagenic and carcinogenic effects.
Medicine: Explored for its potential role in drug development, particularly in targeting specific pathways involved in cancer and other diseases.
Wirkmechanismus
The mechanism of action of 6-Methoxybenzo(a)pyrene-1,3-diol involves its interaction with cellular components, particularly DNA. The compound can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include guanine bases in the DNA, where the compound’s reactive intermediates, such as epoxides, bind and cause structural changes. These interactions can disrupt normal cellular processes and lead to uncontrolled cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo(a)pyrene: The parent compound, known for its carcinogenic properties.
6-Hydroxybenzo(a)pyrene: Similar structure but with a hydroxyl group instead of a methoxy group.
1,3-Dihydroxybenzo(a)pyrene: Contains two hydroxyl groups without the methoxy substitution.
Uniqueness
6-Methoxybenzo(a)pyrene-1,3-diol is unique due to the presence of both methoxy and hydroxyl groups, which influence its reactivity and interactions with biological molecules. This combination of functional groups makes it a valuable compound for studying the effects of PAH derivatives and developing new materials and drugs .
Eigenschaften
CAS-Nummer |
74192-59-9 |
|---|---|
Molekularformel |
C21H14O3 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
6-methoxybenzo[a]pyrene-1,3-diol |
InChI |
InChI=1S/C21H14O3/c1-24-21-13-5-3-2-4-11(13)12-6-7-14-17(22)10-18(23)15-8-9-16(21)19(12)20(14)15/h2-10,22-23H,1H3 |
InChI-Schlüssel |
VMTCOSCEAHVQNT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC3=C(C=C(C4=C3C2=C(C=C4)C5=CC=CC=C51)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


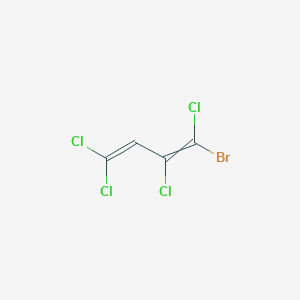

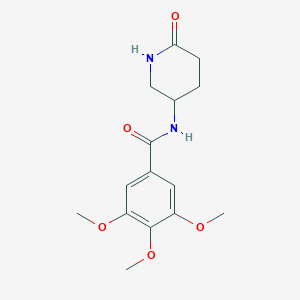

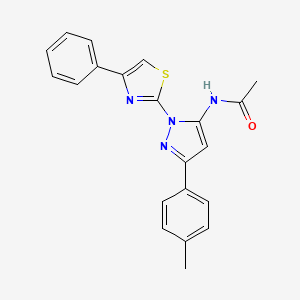

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)

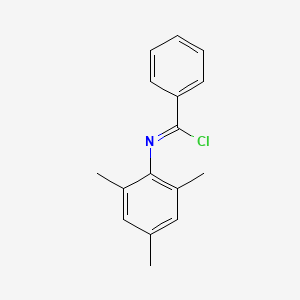
![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)
